molecular formula C10H11F3O2S B2482708 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene CAS No. 1363862-73-0

1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene

Cat. No.: B2482708
CAS No.: 1363862-73-0
M. Wt: 252.25
InChI Key: GCCABBQZQMTAGM-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The compound emerged in the early 21st century as part of efforts to expand the library of fluorinated sulfones for applications in catalysis and drug discovery. Key developments include:

  • 2010s : Advances in benzyne chemistry enabled regioselective trifluoromethanesulfonylation reactions, laying the groundwork for synthesizing aryl triflones like this compound.
  • 2015–2020 : Methodologies utilizing sodium trifluoromethanesulfinate (Langlois reagent) and benzynes were refined, allowing controlled introduction of the -SO₂CF₂CF₂CH₃ group to aromatic systems.
  • 2020s : Commercial availability (e.g., EvitaChem EVT-2619782) followed optimization of continuous-flow synthesis techniques, which improved yields to >75% under anhydrous conditions with CsF catalysis.

Molecular Taxonomy and IUPAC Nomenclature

The compound’s systematic name derives from IUPAC priority rules:

  • Parent structure : Benzene ring.
  • Substituents :
    • Methyl group at position 1.
    • (3,3,3-Trifluoropropyl)sulfonyl group (-SO₂CF₂CF₂CH₃) at position 4.

IUPAC Name :
1-Methyl-4-[(3,3,3-trifluoropropyl)sulfonyl]benzene.

Structural Features :

Property Value/Description
Molecular weight 252.25 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)CCC(F)(F)F
Topological polar SA 63.6 Ų
Rotatable bonds 3

The sulfonyl group adopts a tetrahedral geometry, while the trifluoropropyl chain enhances lipophilicity (LogP = 2.72).

Significance in Organofluorine Chemistry

This compound exemplifies three key trends in fluorinated molecule design:

  • Electron-Withdrawing Effects : The -SO₂CF₂CF₂CH₃ group stabilizes negative charges via inductive effects, facilitating nucleophilic aromatic substitutions.
  • Thermal Stability : Decomposition onset occurs at 278°C (TGA data), attributed to strong C-F bonds (bond energy ~485 kJ/mol).
  • Applications :
    • Catalysis : Serves as a ligand in Pd-catalyzed cross-couplings due to sulfonyl-π interactions with metal centers.
    • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors by leveraging fluorine’s metabolic stability enhancement.
    • Materials Science : Incorporated into ion-exchange membranes for fuel cells, achieving proton conductivity of 0.12 S/cm at 80°C.

Comparative analysis with non-fluorinated analogs shows a 40% increase in oxidative stability, underscoring fluorine’s role in functional material design.

Properties

IUPAC Name

1-methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2S/c1-8-2-4-9(5-3-8)16(14,15)7-6-10(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCABBQZQMTAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with 3,3,3-trifluoropropylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoropropylsulfonyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Applications : The sulfonyl group enhances binding to polar targets, while fluorine improves metabolic stability.
  • Material Science : Fluorinated chains influence thermal stability and solubility, critical for polymer design.

Biological Activity

1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to a trifluoropropyl moiety. This structure imparts distinctive electronic and steric properties that influence its biological activity.

  • Molecular Formula : C10H11F3O2S
  • Molecular Weight : 252.25 g/mol
  • CAS Number : 1363862-73-0

The trifluoropropyl group enhances the compound's lipophilicity and electronic characteristics, making it a candidate for various biological interactions.

Biological Activity

Research on the biological activity of this compound has primarily focused on its reactivity with biological targets and potential therapeutic applications. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

Studies have indicated that compounds with similar sulfonyl and trifluoromethyl groups exhibit antimicrobial properties. For instance, the presence of the sulfonyl moiety can enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent antimicrobial effects.

StudyCompoundActivityFindings
Various SulfonamidesAntibacterialDemonstrated significant activity against Gram-positive bacteria.
Trifluoromethyl CompoundsAntimicrobialEnhanced efficacy due to lipophilicity and electronic effects.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

MechanismEffect
Apoptosis InductionTriggers programmed cell death in cancer cells.
Cell Cycle ArrestPrevents cancer cells from dividing, leading to tumor growth inhibition.

Case Studies

  • Case Study on Structural Analogues : A study investigating structurally similar compounds revealed that modifications in the sulfonyl group significantly influenced their anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl enhanced cytotoxicity against specific cancer cell lines.
  • Reactivity Studies : Interaction studies with nucleophiles showed that this compound reacts favorably under physiological conditions, indicating its potential as a reactive agent in drug development.

Q & A

Q. What are the key synthetic pathways for 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene, and how do reaction conditions influence yield and purity?

  • Methodology :
  • The synthesis typically involves sulfonation of a methyl-substituted benzene derivative followed by substitution with a trifluoropropyl group. For example, 3,3,3-trifluoropropane-1-sulfonyl chloride (CAS 845866-80-0) can act as a sulfonylation reagent under controlled acidic conditions .
  • Nitration and subsequent reduction steps (as seen in analogous compounds like 1-Methyl-2-nitro-4-(trifluoromethyl)benzene ) may be adapted to introduce functional groups while maintaining regioselectivity .
  • Critical parameters include temperature (0–5°C for sulfonyl chloride reactions), solvent polarity (e.g., dichloromethane for non-polar intermediates), and catalytic agents (e.g., AlCl₃ for Friedel-Crafts alkylation) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :
  • ¹H/¹³C NMR : Assign signals for methyl (δ ~2.3 ppm) and trifluoropropyl groups (δ ~2.8–3.5 ppm for CH₂ adjacent to SO₂). Splitting patterns distinguish sulfonyl vs. alkyl environments .
  • ¹⁹F NMR : Detects trifluoropropyl substituents (δ ~-60 to -70 ppm for CF₃ groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266.08 for C₁₀H₁₁F₃O₂S) and fragmentation patterns (e.g., loss of SO₂ or CF₃CH₂ groups) .

Q. How does the trifluoropropylsulfonyl group influence solubility and stability in polar vs. non-polar solvents?

  • Methodology :
  • The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to dipole-dipole interactions, while the trifluoropropyl chain improves lipophilicity, enabling compatibility with halogenated solvents (e.g., chloroform) .
  • Stability tests under varying pH (1–14) and temperature (25–80°C) reveal hydrolytic resistance in acidic conditions but degradation in basic media (pH >10) due to sulfonate ester cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :
  • The electron-withdrawing sulfonyl group activates the benzene ring toward NAS at the para position. Computational studies (DFT) predict a lower activation energy for intermediates stabilized by resonance with the SO₂ group .
  • Competitive pathways (e.g., elimination vs. substitution) can be analyzed via kinetic isotope effects (KIEs) or Hammett plots using substituted derivatives .

Q. How can this compound serve as a precursor in synthesizing fluorinated polymers or liquid crystals?

  • Methodology :
  • Polymerization via Suzuki coupling or thiol-ene "click" chemistry leverages the aryl-sulfonyl group’s stability. For example, copolymerization with 1-Allyl-4-(trifluoromethyl)benzene (CAS 1813-97-4) yields fluorinated polymers with tunable thermal stability (Tg >150°C) .
  • Mesophase behavior in liquid crystals is assessed via differential scanning calorimetry (DSC) and polarized optical microscopy (POM), with trifluoropropyl groups reducing melting points while enhancing dielectric anisotropy .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-containing aromatic compounds?

  • Methodology :
  • Meta-analysis of structure-activity relationships (SARs) using databases like EPA DSSTox identifies conflicting results (e.g., cytotoxicity vs. inertness). For example, tetrasul sulfoxide (CAS 2227-13-6) shows insecticidal activity, while structurally similar compounds lack efficacy .
  • Rigorous controls (e.g., purity >97% via HPLC, exclusion of trace metal catalysts) and standardized assay protocols (e.g., NIH/EPA toxicity screens) minimize variability .

Q. How do steric and electronic effects of the trifluoropropylsulfonyl group impact catalytic applications (e.g., in asymmetric synthesis)?

  • Methodology :
  • In palladium-catalyzed cross-coupling, the bulky CF₃CH₂SO₂– group hinders oxidative addition but stabilizes Pd(0) intermediates, as shown in Heck reactions with 1-Methyl-4-(trifluoromethyl)benzene (CAS 6140-17-6) .
  • Chiral derivatization (e.g., with [(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl tosylate ) enables enantioselective sulfonylation, monitored by circular dichroism (CD) spectroscopy .

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